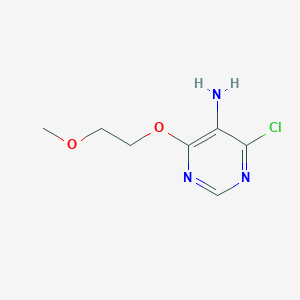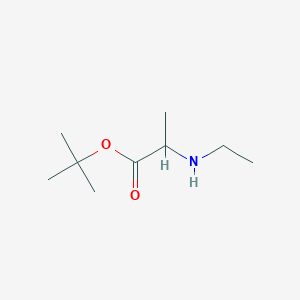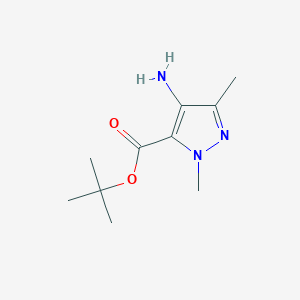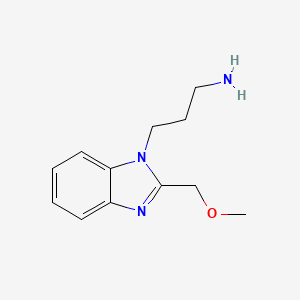
(3-Bromo-5-chloro-2-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-chloro-2-methoxyphenyl)methanol: is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of phenol, where the phenyl ring is substituted with bromine, chlorine, and methoxy groups, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-chloro-2-methoxyphenyl)methanol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-5-chloro-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: The major products include (3-Bromo-5-chloro-2-methoxyphenyl)aldehyde or (3-Bromo-5-chloro-2-methoxyphenyl)carboxylic acid.
Reduction: The major products include the corresponding dehalogenated compounds.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromo-5-chloro-2-methoxyphenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of (3-Bromo-5-chloro-2-methoxyphenyl)methanol depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-chloro-2-methylaniline
- 3-Bromo-5-chlorosalicylaldehyde
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
Comparison: (3-Bromo-5-chloro-2-methoxyphenyl)methanol is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, along with a methoxy group and a methanol group. This combination of substituents imparts distinct chemical properties, making it different from other similar compounds. For example, 3-Bromo-5-chloro-2-methylaniline lacks the methoxy and methanol groups, while 3-Bromo-5-chlorosalicylaldehyde has an aldehyde group instead of a methanol group .
Eigenschaften
Molekularformel |
C8H8BrClO2 |
|---|---|
Molekulargewicht |
251.50 g/mol |
IUPAC-Name |
(3-bromo-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
ANSSPNJBAYQWRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)


![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/no-structure.png)




![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)
![(3AR,4S,6AS)-5-(Tert-butoxycarbonyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-C]pyrrole-4-carboxylic acid](/img/structure/B13569644.png)


![3-[(3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoicacid](/img/structure/B13569666.png)
